molecular formula C15H20N2O B15260204 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile

Cat. No.: B15260204
M. Wt: 244.33 g/mol
InChI Key: HQEFYNSEVVFQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile is an organic compound with the molecular formula C15H20N2O. This compound features a cyclopentyl ring substituted with a hydroxymethyl group and an aminoethyl group, which is further connected to a benzonitrile moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxymethyl and aminoethyl groups. The final step involves the attachment of the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile
  • 2-{2-Amino-1-[1-(hydroxymethyl)cyclohexyl]ethyl}benzonitrile

Uniqueness

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds with cyclobutyl or cyclohexyl rings, the cyclopentyl ring offers different steric and electronic effects, influencing the compound’s reactivity and interactions.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]benzonitrile

InChI

InChI=1S/C15H20N2O/c16-9-12-5-1-2-6-13(12)14(10-17)15(11-18)7-3-4-8-15/h1-2,5-6,14,18H,3-4,7-8,10-11,17H2

InChI Key

HQEFYNSEVVFQSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=CC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.